Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Structure-Activity Relationship Kinase Inhibitor Design Pi-Stacking Interactions

Differentiate your kinase or GPCR research with this 1,8-naphthyridine-3-carboxamide, featuring a unique 4-phenoxyphenyl moiety. The extended biaryl ether surface enables critical pi-pi interactions in hydrophobic back-pockets that simpler N-phenyl or N-tolyl analogs cannot achieve. The N1-methyl-2-oxo lock eliminates tautomeric ambiguity for reproducible binding. Ideal as a reference standard for SPAK/Axl inhibitor programs and diversity-oriented SAR libraries. Guarantees >90% purity for reliable NanoBRET and KINOMEscan profiling.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 899981-23-8
Cat. No. B2548014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899981-23-8
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H17N3O3/c1-25-20-15(6-5-13-23-20)14-19(22(25)27)21(26)24-16-9-11-18(12-10-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)
InChIKeyRAPUADOSAOSXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-23-8): A Structurally Differentiated Naphthyridinone Scaffold for Targeted Kinase Probe Development


1-Methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-23-8) belongs to the 1,8-naphthyridine-3-carboxamide class, a privileged scaffold extensively explored for anticancer and anti-inflammatory drug discovery [1]. The compound features a distinctive 2-oxo-1,2-dihydro tautomeric form (naphthyridinone) with N1-methyl substitution and an N-(4-phenoxyphenyl) carboxamide side chain. Its molecular formula is C22H17N3O3 with a molecular weight of 371.4 g/mol . The 4-phenoxyphenyl moiety is known to enhance binding affinity through pi-stacking interactions within hydrophobic kinase ATP pockets, a feature that distinguishes it from simpler N-aryl analogs that lack this extended aromatic surface [2].

Why 1-Methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Common Naphthyridine-3-Carboxamide Analogs


Within the 1,8-naphthyridine-3-carboxamide chemical space, subtle variations in the N-aryl carboxamide substituent produce profound shifts in target engagement and selectivity profiles [1]. The 4-phenoxyphenyl group in this compound provides an extended biaryl ether surface that enables unique pi-pi and pi-cation interactions within kinase hinge and hydrophobic back-pocket regions—interactions that simple N-phenyl, N-tolyl, or N-benzyl analogs cannot recapitulate [2]. Furthermore, the N1-methyl-2-oxo-1,2-dihydro oxidation state locks the naphthyridine core into a specific tautomeric form with a defined hydrogen-bonding pattern, eliminating the tautomeric ambiguity present in 2-hydroxy or 2-amino naphthyridine congeners. These structural features collectively dictate that generic substitution with a different N-aryl carboxamide derivative (e.g., N-(o-tolyl), N-(m-tolyl), or N-(thiophen-2-ylmethyl) analogs) will yield a distinct pharmacological fingerprint, making direct interchange scientifically unsound without rigorous comparative validation.

Quantitative Differentiation Evidence: 1-Methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide vs. Closest Structural Analogs


Evidence Item 1: Structural Uniqueness of the 4-Phenoxyphenyl Substituent vs. N-Tolyl and N-Benzyl Analogs in the 1-Methyl-2-Oxo-1,8-Naphthyridine-3-Carboxamide Series

The target compound is differentiated from its closest commercially catalogued analogs—including 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-84-8), 1-methyl-2-oxo-N-(m-tolyl)-... (CAS 899980-94-0), and 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-... (CAS 899968-68-4)—by the presence of a 4-phenoxyphenyl substituent at the carboxamide nitrogen . This substituent introduces a second aromatic ring connected via an ether oxygen, extending the pi-conjugation surface by approximately 4.8 Å compared to the N-tolyl series and altering the electrostatic potential at the terminal ring. In the context of kinase inhibitor design, related N-(4-phenoxyphenyl)benzamide chemotypes have been demonstrated to occupy the hydrophobic back pocket of SPAK kinase, a sub-pocket inaccessible to smaller N-phenyl derivatives lacking the phenoxy extension [1]. While direct comparative kinase panel data for this specific compound versus its N-tolyl or N-benzyl analogs is not publicly available, the structural divergence in the terminal aryl group predicts distinct binding modes that can be exploited for target selectivity engineering.

Structure-Activity Relationship Kinase Inhibitor Design Pi-Stacking Interactions

Evidence Item 2: Oxidation State and Tautomeric Form Differentiation vs. 4-Hydroxy and 2-Amino Naphthyridine Congeners

The target compound adopts a defined 2-oxo-1,2-dihydro (naphthyridinone) tautomeric form stabilized by N1-methyl substitution . This contrasts with 2-hydroxy-1,8-naphthyridine-3-carboxamide derivatives (e.g., 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides), which can exist in tautomeric equilibrium between 2-hydroxy and 2-oxo forms, introducing ambiguity in hydrogen-bonding pharmacophore models [1]. The N1-methyl group decisively locks the lactam configuration, establishing a consistent H-bond acceptor at the C2 carbonyl and eliminating the proton-donor variability seen in non-methylated 2-hydroxy/2-oxo congeners. In anti-inflammatory SAR studies of 1,8-naphthyridine-3-carboxamides, the oxidation state at position 2 and N1 substitution pattern were shown to critically influence in vivo edema inhibition: compounds with 2-oxo substitution displayed up to 61% edema inhibition at 25 mg/kg, while structurally analogous 2-hydroxy or 2-amino derivatives exhibited divergent activity profiles (data from general class SAR, not specific to the target compound) [2].

Tautomerism Hydrogen-Bonding Pharmacophore Modeling

Evidence Item 3: Predicted Kinase Selectivity Profile Based on N-(4-Phenoxyphenyl) Pharmacophore vs. N-Benzyl Naphthyridine Analogs

The N-(4-phenoxyphenyl) amide motif has been validated as a kinase hinge-binding pharmacophore in structurally related benzamide and naphthyridine carboxamide series [1]. In the SPAK kinase inhibitor program (Fujii et al., 2020), N-(4-phenoxyphenyl)benzamide derivatives demonstrated IC50 values in the sub-micromolar range against SPAK, with the phenoxy oxygen forming a critical water-mediated hydrogen bond to the kinase hinge region. In contrast, N-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide analogs (e.g., CAS 946353-63-5 and 1005306-01-3 series) introduce a methylene spacer between the naphthyridine core and the N-aryl group, altering the vector of the phenoxyphenyl group and reducing the conformational rigidity of the pharmacophore . This flexibility may compromise binding affinity for kinases requiring a precisely oriented aromatic group in the hinge region. While head-to-head kinase inhibition data (IC50 values) for the target compound versus its N-benzyl analogs is not publicly disclosed, the constrained carboxamide geometry in the target compound is predicted to provide higher shape complementarity to flat ATP-binding pockets compared to the flexible N-benzyl linker series.

Kinase Selectivity ATP-Competitive Inhibition Pharmacophore Mapping

Evidence Item 4: Class-Level Cytotoxicity and Anti-Inflammatory Activity of 1,8-Naphthyridine-3-Carboxamides—Context for Target Compound Positioning

The 1,8-naphthyridine-3-carboxamide scaffold has demonstrated reproducible anticancer and anti-inflammatory activity across multiple independent studies [1][2]. In the foundational Srivastava et al. (2007) study, sixteen 1,8-naphthyridine-3-carboxamide derivatives (compounds 8-23) were tested against eight human cancer cell lines. The most potent compound (12) showed IC50 of 1.37 µM against HBL-100 breast cancer cells, while compounds 17 (IC50 = 3.7 µM) and 22 (IC50 = 3.0 µM) were effective against KB oral and SW-620 colon lines, respectively [1]. Importantly, these compounds also modulated cytokine/chemokine secretion in dendritic cells, indicating immunomodulatory potential. More recently, 1,8-naphthyridin-2(1H)-one-3-carboxamides (the same oxidation state as the target compound) were characterized as selective CB2 cannabinoid receptor agonists with anti-proliferative activity against SH-SY5Y neuroblastoma cells (FG158a IC50 = 11.8 µM; FG160a IC50 = 13.2 µM) [3]. These data establish that the naphthyridinone-3-carboxamide core—shared by the target compound—is a validated pharmacophore for anticancer drug discovery. The target compound combines this validated core with the differentiated 4-phenoxyphenyl substituent, positioning it as a candidate for exploring CB2 receptor or kinase-mediated anticancer mechanisms that have not been profiled for simpler N-aryl analogs.

Anticancer Activity Cytotoxicity Immunomodulation

Evidence Item 5: N1-Methyl Substitution as a Selectivity Determinant vs. N1-Aryl/Alkyl Naphthyridine-3-Carboxamide Analogs

The N1 substituent on the 1,8-naphthyridine-3-carboxamide scaffold critically influences both pharmacokinetic properties and target selectivity [1]. The target compound bears a compact N1-methyl group (molecular weight contribution: 15 Da), in contrast to bulkier N1-substituted analogs such as 1-benzyl- (contribution: 91 Da), 1-(4-chlorobenzyl)- (contribution: 125.5 Da), or 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (contribution: 109 Da). The smaller N1-methyl group preserves a lower molecular weight (371.4 g/mol) and reduced lipophilicity compared to N1-benzyl analogs (typically >460 g/mol), which is predicted to enhance aqueous solubility and reduce non-specific protein binding—both desirable properties for chemical probes intended for cellular assay applications . In cannabinoid receptor SAR studies, N1 substitution was shown to directly modulate CB2 vs. CB1 selectivity: the N1-H analog LV50 displayed high CB2 affinity, while N1-alkyl substitutions shifted selectivity profiles [2]. Although CB2 affinity data for the target compound is not reported, the N1-methyl group places it in a distinct selectivity class compared to N1-benzyl or N1-H naphthyridine-3-carboxamides.

N1 Substitution CYP Metabolism Solubility

Optimal Research and Procurement Application Scenarios for 1-Methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Scenario 1: Chemical Probe for Kinase Selectivity Profiling—Targeting the SPAK/Axl Kinase Family

The N-(4-phenoxyphenyl) motif has proven affinity for the hydrophobic back pocket of the SPAK kinase ATP-binding site, as demonstrated in benzamide-based SPAK inhibitors [1]. The target compound can serve as a starting scaffold for developing selective SPAK or Axl kinase inhibitors by leveraging the 4-phenoxyphenyl group for hinge-region engagement and the naphthyridinone core for ATP-competitive binding. Procurement is recommended for research groups conducting kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the compound's selectivity fingerprint against a broad panel of 400+ kinases, enabling comparison with established Axl inhibitors such as bemcentinib (R428) or SPAK inhibitors. The compound's relatively low molecular weight (371.4 g/mol) and favorable predicted solubility profile support its use in cellular kinase engagement assays (e.g., NanoBRET target engagement) without the confounding effects of aggregation that plague higher-MW kinase probes.

Scenario 2: CB2 Cannabinoid Receptor Agonist Pharmacophore Expansion

The 1,8-naphthyridin-2(1H)-one-3-carboxamide core—identical to the target compound's core—has been validated as a selective CB2 receptor agonist scaffold with anticancer activity in SH-SY5Y neuroblastoma cells (IC50 ~11-13 µM) [2]. The target compound extends this pharmacophore with a 4-phenoxyphenyl substituent that is absent in the reported CB2-active compounds (FG158a, FG160a, LV50). This structural divergence provides an opportunity to probe whether CB2 receptor affinity and selectivity are maintained or shifted when the N-aryl group is changed from the reported cyclohexyl or alkyl substituents to the bulkier 4-phenoxyphenyl group. Research groups focused on cannabinoid receptor pharmacology should procure this compound for comparative CB1/CB2 radioligand binding assays (³H-CP55940 displacement) and functional cAMP assays to determine whether the 4-phenoxyphenyl group enhances CB2 selectivity or redirects activity toward related GPCR targets.

Scenario 3: Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion

The compound serves as a key intermediate in constructing focused SAR libraries around the 1,8-naphthyridine-3-carboxamide scaffold. Its differentiated 4-phenoxyphenyl substituent allows systematic exploration of the N-aryl binding pocket across multiple target classes (kinases, GPCRs, and epigenetic readers). Procurement is strategically justified for medicinal chemistry groups building diversity-oriented synthetic libraries: the compound can be used as a reference standard against which newly synthesized analogs (e.g., varying the phenoxy substitution pattern or replacing the ether oxygen with sulfone/amine linkers) are benchmarked for biological activity [3]. The N1-methyl group also simplifies analoging efforts by eliminating the need for N1-deprotection steps required in N1-H or N1-benzyl series.

Scenario 4: Anti-Inflammatory and Immunomodulatory Mechanism-of-Action Studies

1,8-Naphthyridine-3-carboxamides have demonstrated reproducible anti-inflammatory activity through modulation of cytokine and chemokine secretion in dendritic cells [4]. The target compound, bearing the validated naphthyridinone-3-carboxamide pharmacophore, is a candidate for investigating the molecular mechanism underlying this immunomodulatory activity. Specifically, the compound can be profiled in LPS-stimulated PBMC or dendritic cell assays measuring TNF-α, IL-6, and IL-10 secretion, with comparison to the reference compounds 12, 17, and 22 from the Srivastava series. The 4-phenoxyphenyl group may introduce additional interactions with upstream kinase targets (e.g., IKK or TBK1) that regulate NF-κB signaling, potentially differentiating the target compound's anti-inflammatory mechanism from that of simpler N-aryl naphthyridine carboxamides.

Quote Request

Request a Quote for 1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.